molecular formula C20H16N2 B1220394 6-Benzyl-5h-dibenzo[d,f][1,3]diazepine CAS No. 80462-90-4

6-Benzyl-5h-dibenzo[d,f][1,3]diazepine

Cat. No.: B1220394
CAS No.: 80462-90-4
M. Wt: 284.4 g/mol
InChI Key: JPLZXAWRAUIZFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Benzyl-5h-dibenzo[d,f][1,3]diazepine is a heterocyclic compound belonging to the class of benzodiazepines. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, hypnotic, and anticonvulsant properties. The unique structure of this compound makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-5h-dibenzo[d,f][1,3]diazepine typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted 2-aminophenols with substituted 2-chlorobenzaldehydes under basic conditions. This reaction can be facilitated using microwave irradiation, which significantly reduces the reaction time and increases the yield .

Industrial Production Methods: In an industrial setting, the continuous flow synthesis method is often employed. This method allows for the efficient production of benzodiazepines by combining a nucleophilic aromatic substitution reaction with a subsequent cyclocondensation step . The use of continuous flow chemistry enhances the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-Benzyl-5h-dibenzo[d,f][1,3]diazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives with amines in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazepine derivatives.

Scientific Research Applications

6-Benzyl-5h-dibenzo[d,f][1,3]diazepine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-Benzyl-5h-dibenzo[d,f][1,3]diazepine involves its interaction with the gamma-aminobutyric acid (GABA) neurotransmitter system. By binding to the GABA_A receptor, it enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability . This mechanism is similar to other benzodiazepines, which are known for their calming and sedative effects.

Comparison with Similar Compounds

    Diazepam: A widely used benzodiazepine with anxiolytic and anticonvulsant properties.

    Clonazepam: Known for its potent anticonvulsant effects.

    Oxazepam: Used primarily for its anxiolytic and sedative properties.

Uniqueness: 6-Benzyl-5h-dibenzo[d,f][1,3]diazepine is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. Its benzyl substitution at the 6-position can influence its binding affinity and selectivity for various receptors, potentially leading to unique therapeutic applications.

Properties

CAS No.

80462-90-4

Molecular Formula

C20H16N2

Molecular Weight

284.4 g/mol

IUPAC Name

6-benzyl-7H-benzo[d][1,3]benzodiazepine

InChI

InChI=1S/C20H16N2/c1-2-8-15(9-3-1)14-20-21-18-12-6-4-10-16(18)17-11-5-7-13-19(17)22-20/h1-13H,14H2,(H,21,22)

InChI Key

JPLZXAWRAUIZFR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C4=CC=CC=C4N2

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C4=CC=CC=C4N2

Synonyms

6-BDBDA
6-benzyl-5H-dibenzodiazepine

Origin of Product

United States

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